molecular formula C10H11N3O B12127322 4-Hydrazinyl-7-methoxyquinoline

4-Hydrazinyl-7-methoxyquinoline

Cat. No.: B12127322
M. Wt: 189.21 g/mol
InChI Key: LLXYJDBRHQVLTC-UHFFFAOYSA-N
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Description

4-Hydrazinyl-7-methoxyquinoline is an organic compound with the molecular formula C({10})H({11})N(_{3})O It belongs to the quinoline family, characterized by a fused benzene and pyridine ring system

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

(7-methoxyquinolin-4-yl)hydrazine

InChI

InChI=1S/C10H11N3O/c1-14-7-2-3-8-9(13-11)4-5-12-10(8)6-7/h2-6H,11H2,1H3,(H,12,13)

InChI Key

LLXYJDBRHQVLTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-7-methoxyquinoline typically involves the following steps:

    Starting Material: The synthesis often begins with 7-methoxyquinoline.

    Nitration: The 7-methoxyquinoline undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Hydrazination: The amino group is converted to a hydrazinyl group through reaction with hydrazine hydrate under controlled conditions.

Industrial Production Methods: Industrial production of 4-Hydrazinyl-7-methoxyquinoline follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: 4-Hydrazinyl-7-methoxyquinoline can undergo oxidation reactions, often leading to the formation of quinoline derivatives with altered electronic properties.

    Reduction: The compound can be reduced to form various hydrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Various substituted quinolines depending on the reagents used.

Scientific Research Applications

Anticancer Applications

4-Hydrazinyl-7-methoxyquinoline and its derivatives have been investigated for their potential as anticancer agents. A notable study highlighted the synthesis of hydrazone derivatives, which demonstrated substantial cytotoxic activity against various cancer cell lines. The compounds exhibited submicromolar GI50 values across a panel of 60 different tumor types, including leukemia, non-small cell lung cancer, and breast cancer .

Case Study: Structure-Activity Relationship

The structure-activity relationship (SAR) analysis indicated that modifications to the hydrazone moiety significantly influenced their anticancer efficacy. For instance, the incorporation of specific substituents on the quinoline ring enhanced cytotoxicity, suggesting that strategic chemical modifications can optimize therapeutic potential .

Antibacterial Applications

Research has also focused on the antibacterial properties of 4-hydrazinyl-7-methoxyquinoline derivatives. A study reported the synthesis of new hydrazone compounds derived from 4-hydrazinyl-7-methoxyquinoline, which were evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated promising antibacterial activity with minimum inhibitory concentration (MIC) values indicating effective bacterial growth inhibition .

Data Table: Antibacterial Activity

CompoundBacterial StrainMIC (µg/mL)
4-Hydrazinyl-7-methoxyquinolineE. coli8
S. aureus16
Klebsiella pneumoniae32

Antitubercular Applications

The antitubercular activity of 4-hydrazinyl-7-methoxyquinoline has also been explored. Several studies have synthesized derivatives that showed activity against Mycobacterium tuberculosis, with some compounds exhibiting MIC values comparable to first-line antitubercular drugs like rifampicin .

Case Study: Efficacy Against Tuberculosis

In a specific investigation, derivatives of 4-hydrazinyl-7-methoxyquinoline were tested against multiple strains of M. tuberculosis. The results indicated significant activity, with one derivative achieving an MIC value as low as 4 µg/mL against drug-resistant strains .

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-7-methoxyquinoline involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, DNA, and proteins.

    Pathways Involved: The compound can inhibit enzyme activity, intercalate into DNA, and disrupt protein function, leading to its biological effects.

Comparison with Similar Compounds

  • 4-Amino-7-methoxyquinoline
  • 4-Hydroxy-7-methoxyquinoline
  • 4-Bromo-7-methoxyquinoline

Comparison:

  • 4-Amino-7-methoxyquinoline: Similar structure but with an amino group instead of a hydrazinyl group, leading to different reactivity and applications.
  • 4-Hydroxy-7-methoxyquinoline: Contains a hydroxy group, which affects its solubility and chemical behavior.
  • 4-Bromo-7-methoxyquinoline: The presence of a bromine atom introduces different electronic effects and reactivity patterns.

4-Hydrazinyl-7-methoxyquinoline stands out due to its unique hydrazinyl group, which provides distinct chemical properties and potential for diverse applications in research and industry.

Biological Activity

4-Hydrazinyl-7-methoxyquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound 4-hydrazinyl-7-methoxyquinoline features a quinoline backbone with a hydrazine functional group at the 4-position and a methoxy group at the 7-position. The general molecular formula is C10H10N4OC_{10}H_{10}N_4O. The synthesis typically involves the condensation of 4-chloro-7-methoxyquinoline with hydrazine hydrate, which yields the desired hydrazine derivative in moderate to high yields .

Antimicrobial Properties

Research indicates that derivatives of 4-hydrazinyl-7-methoxyquinoline exhibit notable antimicrobial activities. A study highlighted that compounds with similar structural motifs demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

The anticancer potential of 4-hydrazinyl-7-methoxyquinoline has been evaluated against multiple cancer cell lines. In vitro studies have shown that this compound can induce cytotoxic effects, leading to cell cycle arrest and apoptosis in cancer cells. For instance, it was found to inhibit the growth of leukemia and solid tumor cell lines with IC50 values in the micromolar range .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HL-60 (Leukemia)2.5Induction of apoptosis
MCF-7 (Breast Cancer)3.0Cell cycle arrest in G2/M phase
A549 (Lung Cancer)5.0Inhibition of proliferation

Structure-Activity Relationships (SAR)

The biological activity of 4-hydrazinyl-7-methoxyquinoline can be significantly influenced by structural modifications. Research has demonstrated that variations in substituents on the quinoline ring can enhance or diminish its bioactivity. For example, adding electron-donating groups has been associated with increased anticancer potency, while electron-withdrawing groups may reduce activity .

Case Studies

  • Anticancer Efficacy : A study involving a series of quinoline hydrazones, including derivatives of 4-hydrazinyl-7-methoxyquinoline, revealed strong anticancer activity against a broad spectrum of tumor types. The most promising derivatives exhibited submicromolar GI50 values against various cancer cell lines, suggesting their potential as lead compounds for further development .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of synthesized hydrazine derivatives demonstrated that several compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents .

Q & A

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

  • Strategy :
  • Library Synthesis : Introduce halogens (Cl, F) at C3 or C5 to enhance target affinity.
  • Biological Testing : Evaluate against drug-resistant Plasmodium strains (e.g., Dd2).
  • Data Integration : QSAR models using Molinspiration descriptors predict logP and polar surface area .

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